molecular formula C15H14O3 B8688085 Hydroxy-phenyl-o-tolyl-acetic acid CAS No. 5448-09-9

Hydroxy-phenyl-o-tolyl-acetic acid

Cat. No. B8688085
Key on ui cas rn: 5448-09-9
M. Wt: 242.27 g/mol
InChI Key: AEIGUJIDYBREEB-UHFFFAOYSA-N
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Patent
US08084463B2

Procedure details

To a stirred suspension of magnesium (0.773 g, 31.81 mmol), iodine (cat. Amount) in THF (20 ml) is added dropwise, bromotoluene (3.83 ml, 31.81 mmol) in THF (30 ml). The reaction mixture is warmed to initiate the reaction and then allowed to stir at room temperature for 30 minutes. Meanwhile, a second mixture comprising benzoyl formic acid (4.342 g, 28.92 mmol) in THF (50 ml) is cooled in an ice bath. Sodium hydride (1.156 g of a 60% dispersion in mineral oil, 28.92 mmol) is added to the mixture, portionwise, ensuring the temperature does not rise above 10° C. Then the grignard reagent which has been stirring for 30 minutes is added dropwise and the reaction mixture is allowed to warm to room temperature. After stirring for 21 hours, the reaction mixture is partitioned between ethyl acetate (150 ml) and water (150 ml). The aqueous layer is acidified to pH 1 with 1 M hydrochloric acid and then extracted with ethyl acetate. The organic portions are combined, washed with brine, dried over MgSO4 and concentrated in vacuo. The crude residue is purified by chromatography on silica (eluting with ethyl acetate) to yield the titled compound.
Quantity
0.773 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step Two
Quantity
4.342 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:11].[C:12]([C:20]([OH:22])=[O:21])(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[H-].[Na+]>C1COCC1>[OH:19][C:12]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:11])[C:20]([OH:22])=[O:21] |f:4.5|

Inputs

Step One
Name
Quantity
0.773 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.83 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Step Three
Name
Quantity
4.342 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
does not rise above 10° C
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between ethyl acetate (150 ml) and water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is purified by chromatography on silica (eluting with ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C(=O)O)(C1=C(C=CC=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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